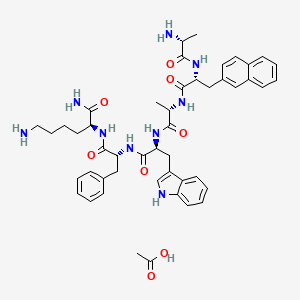

Acetic acid; pralmorelin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid: and pralmorelin are two distinct compounds with unique properties and applications. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. Pralmorelin, on the other hand, is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin, with the amino acid sequence D-Alanyl-3-(naphthalen-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide .

Preparation Methods

Acetic Acid

Acetic acid is produced industrially via the carbonylation of methanol. The process involves three main steps:

- Methanol reacts with hydrogen iodide to form methyl iodide.

- Methyl iodide reacts with carbon monoxide to form acetyl iodide.

- Acetyl iodide is hydrolyzed to produce acetic acid .

Pralmorelin

Pralmorelin is synthesized through peptide synthesis techniques, involving the sequential addition of amino acids to form the desired peptide chain. The process typically involves solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support, followed by cleavage and purification .

Chemical Reactions Analysis

Acetic Acid

Acetic acid undergoes typical reactions of carboxylic acids:

Neutralization: Reacts with bases to form acetate salts and water.

Reduction: Can be reduced to ethanol using strong reducing agents.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Oxidation: Can be oxidized to carbon dioxide and water under strong oxidative conditions.

Pralmorelin

Pralmorelin, being a peptide, can undergo hydrolysis, where peptide bonds are cleaved by water, typically catalyzed by enzymes or acids. It can also participate in reactions involving its functional groups, such as amide bond formation and disulfide bond formation .

Scientific Research Applications

Acetic Acid

Acetic acid has a wide range of applications:

Chemistry: Used as a solvent and reagent in chemical synthesis.

Biology: Utilized in the preparation of biological specimens.

Medicine: Employed as an antimicrobial agent and in the production of pharmaceuticals.

Industry: Used in the manufacture of plastics, textiles, and food products.

Pralmorelin

Pralmorelin is primarily used in medical research:

Diagnostic Agent: Used to assess growth hormone deficiency.

Growth Hormone Secretagogue: Investigated for its potential to stimulate growth hormone release in various conditions.

Mechanism of Action

Acetic Acid

Acetic acid acts as an antimicrobial agent by lowering the pH and disrupting the cell membranes of microorganisms. It is also involved in metabolic pathways as a precursor to acetyl-CoA, which plays a central role in energy production and biosynthesis .

Pralmorelin

Pralmorelin acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist. It binds to GHSR, stimulating the release of growth hormone from the pituitary gland. This mechanism involves the activation of intracellular signaling pathways that lead to the secretion of growth hormone .

Comparison with Similar Compounds

Acetic Acid

Similar compounds include:

Formic Acid: A simpler carboxylic acid with the formula HCOOH.

Propionic Acid: A carboxylic acid with the formula C₂H₅COOH.

Acetaldehyde: An aldehyde with the formula CH₃CHO.

Pralmorelin

Similar compounds include other growth hormone secretagogues:

Ghrelin: A natural peptide hormone that stimulates growth hormone release.

Hexarelin: A synthetic peptide that acts as a growth hormone secretagogue.

Ipamorelin: Another synthetic peptide with growth hormone-releasing properties.

Properties

Molecular Formula |

C47H59N9O8 |

|---|---|

Molecular Weight |

878.0 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C45H55N9O6.C2H4O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;1-2(3)4/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);1H3,(H,3,4)/t27-,28+,36+,37-,38-,39+;/m1./s1 |

InChI Key |

ITKWTNXSQFOONQ-DTAFKERUSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)

![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)

![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)

![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)

![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)

![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)